4-(Trifluoromethyl)-2-naphthonitrile
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Overview
Description
4-(Trifluoromethyl)-2-naphthonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-2-naphthonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Photoredox catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives are employed.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various trifluoromethylated derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced
Properties
Molecular Formula |
C12H6F3N |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
QXDYLFGVKYKPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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